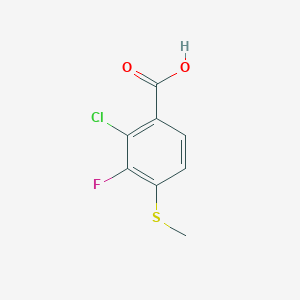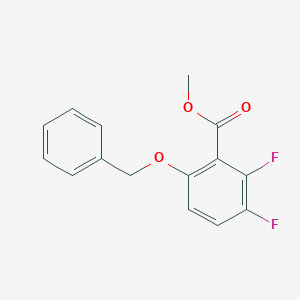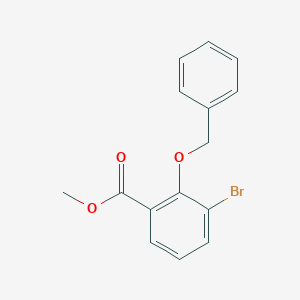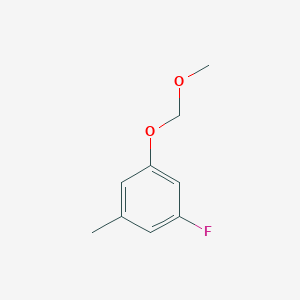![molecular formula C16H16O2 B6294520 2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde CAS No. 2271443-03-7](/img/structure/B6294520.png)
2,6-Dimethyl-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde is an organic compound belonging to the biphenyl family This compound features a biphenyl core with two methyl groups at the 2 and 6 positions, a methoxy group at the 4’ position, and an aldehyde group at the 4 position
作用机制
Target of Action
It’s known that biphenyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that biphenyl compounds often undergo electrophilic substitution reactions . For instance, benzylic halides typically react via an SN1 or SN2 pathway, depending on whether they are primary, secondary, or tertiary .
Biochemical Pathways
The compound may be involved in various biochemical pathways, particularly those involving Suzuki–Miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . It involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Pharmacokinetics
It’s known that the stability of organoboron compounds, which are often used in suzuki–miyaura coupling reactions, can influence their bioavailability .
Result of Action
Biphenyl derivatives are known to have a wide range of biological and medicinal applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde. For instance, the stability of organoboron compounds can be influenced by air and moisture .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde typically involves several steps. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized using a Suzuki–Miyaura coupling reaction.
Introduction of Functional Groups:
Industrial Production Methods
Industrial production of 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
化学反应分析
Types of Reactions
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products
Oxidation: 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-methanol.
Substitution: Products vary based on the nucleophile used.
科学研究应用
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde has several scientific research applications:
相似化合物的比较
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde can be compared with other biphenyl derivatives, such as:
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
4’-Methoxy-[1,1’-biphenyl]-4-carbaldehyde: Lacks the methyl groups at the 2 and 6 positions.
These comparisons highlight the unique structural features and reactivity of 2,6-Dimethyl-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde, making it a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
4-(4-methoxyphenyl)-3,5-dimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-8-13(10-17)9-12(2)16(11)14-4-6-15(18-3)7-5-14/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOMOIAXRGWCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=C(C=C2)OC)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
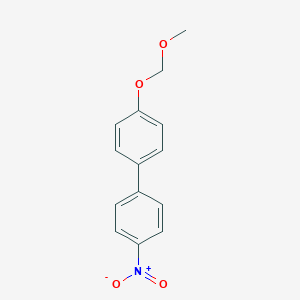
![4'-nitro[1,1'-biphenyl]-4-methoxy-2-carbaldehyde](/img/structure/B6294452.png)
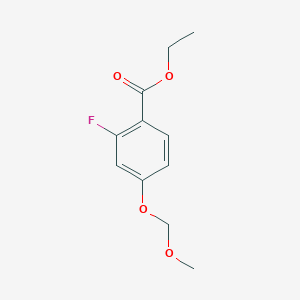
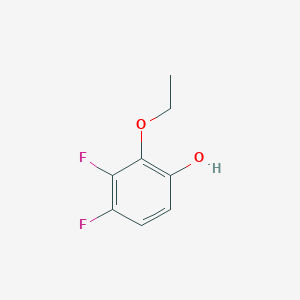
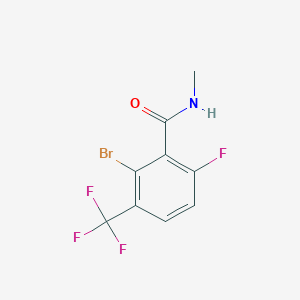
![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]piperidine](/img/structure/B6294478.png)
![4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine](/img/structure/B6294481.png)
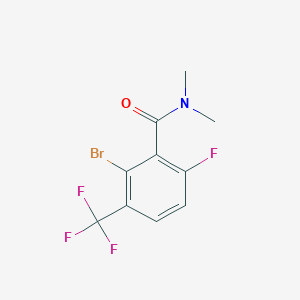
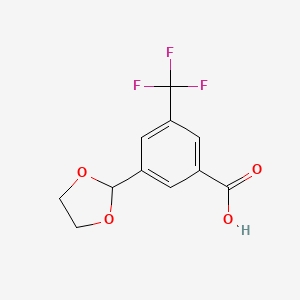
![3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294503.png)
